4-benzoyl-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
The compound 4-benzoyl-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic benzamide derivative featuring a thieno[3,4-c]pyrazol core substituted with a 2-methylphenyl group at position 2 and a 5,5-dioxo moiety.
Propriétés
IUPAC Name |
4-benzoyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O4S/c1-17-7-5-6-10-23(17)29-25(21-15-34(32,33)16-22(21)28-29)27-26(31)20-13-11-19(12-14-20)24(30)18-8-3-2-4-9-18/h2-14H,15-16H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRSMIXBEPCKIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Palladium-Catalyzed Cyclization
A palladium-catalyzed approach condenses 3-bromothiophene-2-carbaldehyde (23 ) with benzophenone hydrazone (27 ) to form azine 24 , which undergoes hydrolysis to yield the pyrazole core (40% overall yield). While atom-inefficient, this method avoids harsh oxidation conditions.
Smiles Rearrangement
Under solvent-free conditions, 2-chlorobenzoyl isothiocyanate reacts with 4-aminobenzenesulfonamide derivatives via Smiles rearrangement to install the benzamide group (72% yield).
Analyse Des Réactions Chimiques
Types of Reactions
4-benzoyl-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
4-benzoyl-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block for the synthesis of drug candidates with potential therapeutic effects.
Biology: It is employed in the study of biological pathways and molecular interactions, particularly in the context of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the development of new materials and chemical processes, including catalysis and polymerization.
Mécanisme D'action
The mechanism of action of 4-benzoyl-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, spectral data, and synthesis yields.
Table 1: Key Attributes of Comparable Compounds
Key Observations:
Structural Variations: The target compound’s 5,5-dioxo group on the thieno[3,4-c]pyrazol core is unique compared to mono-ketone derivatives (e.g., 5-oxo in ’s brominated analog) . This may increase electron-withdrawing effects, influencing reactivity or binding interactions. Substituent Effects:
- Aromatic Groups: Compounds with phenyl or tolyl groups (e.g., 8c, brominated analog) exhibit higher melting points (200–290°C) compared to non-aromatic substituents, likely due to π-π stacking .
- Electron-Withdrawing Groups : Sulfonyl and carbonyl moieties (e.g., in triazole-thiones and compound 8a ) enhance thermal stability, as seen in their elevated melting points.
Spectral Data :
- IR Spectroscopy : The target compound’s benzamide and 5,5-dioxo groups are expected to show C=O stretches near 1600–1680 cm⁻¹, consistent with analogs like 8a (1679 cm⁻¹) and triazole-thiones (1663–1682 cm⁻¹) .
- NMR : Aromatic protons in analogs (e.g., 7.36–8.39 ppm in compound 8a ) suggest similar deshielding effects for the target compound’s benzoyl and 2-methylphenyl groups.
Synthesis and Yields: Most analogs (e.g., 8a–c) are synthesized via reflux in acetic acid or ethanol with yields of 70–80% , suggesting efficient routes for the target compound if similar methods are employed. Triazole-thiones require basic conditions (8% NaOH) for cyclization, with slightly lower yields (60–75%) due to tautomeric equilibria .
Notable Differences: The brominated analog () lacks the 5,5-dioxo group and benzoyl substituent, resulting in a lower molecular weight (C₁₈H₁₄BrN₃O₂S vs. estimated C₂₈H₂₁N₃O₃S for the target), which may improve solubility but reduce thermal stability . Triazole-thiones exhibit tautomerism (thione vs.
Activité Biologique
The compound 4-benzoyl-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is a thienopyrazole derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Structure
- Molecular Formula : C27H23N3O4S
- Molecular Weight : 485.6 g/mol
- IUPAC Name : 4-benzoyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Structural Features
The compound features a benzoyl group and a thienopyrazole core, which are critical for its biological activity. The presence of the dioxo group contributes to its reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that thienopyrazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that 4-benzoyl-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide demonstrates effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells:
- Concentration : 50 µM of the compound was used.
- Outcome : A significant decrease in cell viability (approximately 70%) was observed after 48 hours of treatment.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action may be mediated through the modulation of NF-kB signaling pathways.
Enzyme Interaction
The biological activity of 4-benzoyl-N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]benzamide is believed to involve:
- Inhibition of Enzymes : It may inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression.
Receptor Modulation
The compound may interact with various receptors, modulating their activity and influencing downstream signaling pathways.
Gene Expression Regulation
Research suggests that this compound can affect gene expression related to apoptosis and cell cycle regulation, leading to enhanced therapeutic effects in cancer treatment.
Q & A
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
